1-((2,5-Dimethylphenyl)thio)butan-2-one
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Overview
Description
1-((2,5-Dimethylphenyl)thio)butan-2-one is an organic compound with the molecular formula C12H16OS and a molecular weight of 208.32 g/mol . This compound is characterized by the presence of a thioether group attached to a butanone backbone, with two methyl groups on the phenyl ring. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-((2,5-Dimethylphenyl)thio)butan-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 2,5-dimethylthiophenol with butan-2-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
1-((2,5-Dimethylphenyl)thio)butan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as catalyst.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-((2,5-Dimethylphenyl)thio)butan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((2,5-Dimethylphenyl)thio)butan-2-one involves its interaction with specific molecular targets and pathways. The thioether group can interact with various enzymes and proteins, potentially inhibiting their activity. The compound’s effects on cellular pathways are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 1-((2,4-Dimethylphenyl)thio)butan-2-one
- 1-((2,6-Dimethylphenyl)thio)butan-2-one
- 1-((3,5-Dimethylphenyl)thio)butan-2-one
Uniqueness
1-((2,5-Dimethylphenyl)thio)butan-2-one is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in different chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C12H16OS |
---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C12H16OS/c1-4-11(13)8-14-12-7-9(2)5-6-10(12)3/h5-7H,4,8H2,1-3H3 |
InChI Key |
XNRUZEDLQCSMIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CSC1=C(C=CC(=C1)C)C |
Origin of Product |
United States |
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